Product packaging for D-Ornithine, 2-(fluoromethyl)- (9CI)(Cat. No.:CAS No. 111766-96-2)

D-Ornithine, 2-(fluoromethyl)- (9CI)

Cat. No.: B1142345
CAS No.: 111766-96-2
M. Wt: 164.1780232
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Ornithine, 2-(fluoromethyl)- (9CI) is a specialized amino acid analogue designed for biochemical research. Its primary research value lies in its function as a potent and specific enzyme-activated, irreversible inhibitor of ornithine aminotransferase (OAT) . This mechanism is supported by studies on its structural analogue, 5-Fluoromethylornithine (5-FMOrn), which was the first specific irreversible inhibitor found for OAT . By inactivating OAT, this class of compounds causes a significant accumulation of ornithine concentrations in various tissues and a dramatic increase in urinary ornithine excretion, without affecting other amino acids in acute treatment scenarios . This makes it a critical tool for investigating the polyamine biosynthetic pathway and the physiological and pathological roles of OAT. Researchers utilize this compound to probe cellular processes in model systems. Repeated administration of the related inhibitor has been shown to decrease concentrations of carnosine and homocarnosine in the brain, suggesting applications in neuroscience research . Furthermore, irreversible inhibitors of ornithine-metabolizing enzymes are of significant interest in studies concerning cell proliferation . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

111766-96-2

Molecular Formula

C6H13FN2O2

Molecular Weight

164.1780232

Synonyms

D-Ornithine, 2-(fluoromethyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research

Stereoselective Synthesis of 2-(Fluoromethyl)-D-Ornithine Analogues

The synthesis of 2-(fluoromethyl)-D-ornithine presents two primary stereochemical challenges: the controlled introduction of the fluoromethyl group at the α-carbon and the establishment of the D-configuration at the same stereocenter.

General Strategies for Introducing the Fluoromethyl Moiety to Ornithine Precursors

The incorporation of a fluoromethyl group into an amino acid framework can be achieved through several synthetic strategies. While specific methods for 2-(fluoromethyl)ornithine are not extensively detailed in publicly available literature, general approaches for the synthesis of α-monofluoroalkyl-α-amino acids provide a foundational framework. mdpi.com These methods often involve either the use of fluorinated building blocks or the direct fluorination of a suitable precursor. mdpi.comnih.gov

One common strategy begins with a commercially available or readily synthesized fluorinated starting material, to which the necessary amino and carboxyl functionalities are added. nih.gov For instance, a fluorinated building block could be elaborated to append the ornithine side chain.

Alternatively, direct fluorination of a non-fluorinated ornithine precursor at the α-position is a viable route. This can be accomplished using either nucleophilic or electrophilic fluorinating reagents. mdpi.com Nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) and its analogues can be used to displace a hydroxyl group at the α-position of a suitable ornithine precursor. mdpi.com Electrophilic fluorinating reagents, such as N-fluorobenzensulfonimide (NFSI) or Selectfluor®, can react with an enolate or equivalent of an ornithine derivative to introduce the fluorine atom. mdpi.com Photocatalytic or radical fluorination methods have also emerged as powerful tools for C-H bond fluorination. nih.gov

A summary of general fluorination strategies is presented in the table below.

Fluorination Strategy Fluorinating Reagent Example General Approach Reference
Nucleophilic FluorinationDiethylaminosulfur trifluoride (DAST)Displacement of a hydroxyl group mdpi.com
Electrophilic FluorinationN-Fluorobenzensulfonimide (NFSI)Reaction with an enolate or equivalent mdpi.com
Radical FluorinationSelectfluor® with a photocatalystC-H bond functionalization nih.gov

Chiral Synthesis Approaches to Achieve D-Configuration

Achieving the specific D-configuration at the α-carbon is crucial for studying the biological activity of 2-(fluoromethyl)-D-ornithine. Several asymmetric synthesis strategies can be employed.

One of the most common methods for obtaining enantiomerically pure amino acids is through chiral resolution . This process involves the separation of a racemic mixture into its individual enantiomers. For amino acids, this is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomer. While effective, this method has the disadvantage of a maximum theoretical yield of 50% for the desired enantiomer.

Another powerful approach is asymmetric synthesis , which aims to selectively produce one enantiomer over the other. This can be accomplished by using a chiral auxiliary, a chiral catalyst, or a chiral substrate. For the synthesis of α-trifluoromethyl α-amino acids, methods based on the asymmetric addition to imines derived from 3,3,3-trifluoropyruvic acid esters have been developed, often employing phenylglycinol-derived chiral auxiliaries to achieve high levels of stereocontrol. thieme-connect.com Similar strategies could be adapted for the synthesis of 2-(fluoromethyl)-D-ornithine.

Furthermore, enzymatic resolution or synthesis offers a highly selective method for obtaining chiral amino acids. Enzymes can exhibit high stereoselectivity, catalyzing reactions on only one enantiomer of a racemic mixture or producing a single enantiomer from a prochiral substrate.

The table below summarizes key approaches for achieving the desired D-configuration.

Chiral Synthesis Approach Description Key Features
Chiral ResolutionSeparation of a racemic mixture using a chiral resolving agent to form diastereomeric salts.Well-established; maximum 50% yield for the desired enantiomer.
Asymmetric SynthesisUse of chiral auxiliaries, catalysts, or substrates to stereoselectively synthesize the desired enantiomer.Can achieve high enantiomeric excess; potentially more efficient than resolution.
Enzymatic MethodsUtilization of enzymes for stereoselective synthesis or resolution.High stereoselectivity; mild reaction conditions.

Synthesis of Prodrug Forms and Related Derivatives

To enhance the utility of 2-(fluoromethyl)-D-ornithine in research, particularly in cellular and in vivo experimental systems, the synthesis of prodrugs and other derivatives is often necessary.

Esterification for Enhanced Cellular Uptake and Bioavailability in Experimental Systems

Amino acids, being zwitterionic molecules, often exhibit poor membrane permeability, which can limit their cellular uptake and oral bioavailability in experimental models. A common strategy to overcome this is the formation of ester prodrugs. scirp.org Esterification of the carboxylic acid moiety masks the negative charge, increasing the lipophilicity of the molecule and facilitating its passage across cell membranes. scirp.org Once inside the cell, endogenous esterases can hydrolyze the ester bond, releasing the active parent drug. scirp.org

For example, the methyl and ethyl esters of a closely related analogue, (E)-2-(fluoromethyl)dehydroornithine, have been synthesized and shown to act as prodrugs. nih.gov These ester prodrugs demonstrated enhanced antitumor properties in animal models compared to the parent compound, highlighting the potential of this approach to improve the delivery of fluorinated ornithine derivatives. nih.gov The synthesis of such esters is typically achieved through standard esterification reactions, for instance, by reacting the amino acid with an alcohol in the presence of an acid catalyst.

The following table outlines common ester prodrug strategies.

Prodrug Type Rationale Activation Mechanism
Simple Alkyl Esters (e.g., methyl, ethyl)Increase lipophilicity to enhance passive diffusion across cell membranes.Hydrolysis by intracellular esterases.
Acyloxyalkyl EstersCan offer tunable rates of hydrolysis based on the acyl group.Hydrolysis by intracellular esterases.

Design and Synthesis of Other Conjugates for Specific Research Applications

Beyond simple ester prodrugs, 2-(fluoromethyl)-D-ornithine can be conjugated to other molecules to create tools for specific research purposes. These conjugates can be designed for targeted delivery, imaging, or to probe biological interactions.

For instance, amino acids can be conjugated to targeting moieties that bind to specific receptors or transporters on the surface of cells. This strategy can be used to deliver the compound to a particular cell type or tissue of interest.

Another application is the synthesis of conjugates for use as probes in biochemical or imaging studies. For example, a research study detailed the synthesis of ornithine-porphyrin conjugates. researchgate.net In this work, the amino group of ornithine was coupled to a porphyrin molecule using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net Such conjugates could be explored for applications in photodynamic therapy research or as fluorescent probes.

The synthesis of these conjugates typically involves the use of standard bioconjugation chemistries, targeting the amino or carboxylic acid functional groups of the ornithine derivative.

Advanced Chemical Transformations and Modulations of the Core Structure

Further chemical modifications of the 2-(fluoromethyl)-D-ornithine core structure can provide access to a wider range of analogues for structure-activity relationship (SAR) studies. These transformations can target the amino groups, the carboxylic acid, or the fluoromethyl group itself.

The primary and delta-amino groups of ornithine are nucleophilic and can be modified through various reactions such as acylation, alkylation, or sulfonylation. researchgate.net These modifications can be used to introduce a variety of functional groups to probe the steric and electronic requirements of a biological target.

The carboxylic acid can be converted to other functional groups, such as amides or alcohols, through standard organic transformations. For example, reduction of the carboxylic acid would yield the corresponding amino alcohol, a versatile intermediate for further derivatization.

Modifications involving the fluoromethyl group are more challenging but could potentially be explored. For instance, dehydrofluorination could introduce a double bond, creating an unsaturated analogue. The specific reactivity of the C-F bond could also be exploited in certain chemical transformations, although this often requires harsh conditions.

These advanced transformations allow for the systematic exploration of the chemical space around the 2-(fluoromethyl)-D-ornithine scaffold, which is essential for optimizing its properties for specific research applications.

Enzymatic Interactions and Biochemical Mechanisms of Action

Inhibition of Ornithine Decarboxylase (ODC)

D-Ornithine, 2-(fluoromethyl)- and its analogues are potent inhibitors of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. frontiersin.orgscbt.comnih.gov Polyamines are crucial for cell proliferation and differentiation, making ODC a significant target in therapeutic research. scbt.comnih.gov

Fluoromethylated ornithine analogues function as mechanism-based inhibitors, also known as suicide inhibitors. frontiersin.orgyoutube.com In this process, the inhibitor is mistaken for the natural substrate, L-ornithine, by the ODC enzyme. youtube.com The catalytic mechanism of the enzyme itself activates the inhibitor, transforming it into a highly reactive intermediate. youtube.com This intermediate then forms a stable, covalent bond with an amino acid residue within the enzyme's active site, leading to its irreversible inactivation. psu.edu

The ODC catalytic cycle begins when its cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), forms a Schiff base with the substrate, ornithine. nih.gov This complex facilitates decarboxylation to produce putrescine. nih.gov Suicide inhibitors like α-difluoromethylornithine (DFMO), a closely related analogue, undergo this initial enzymatic processing. However, the presence of the fluorine atoms facilitates the formation of a reactive species that covalently modifies a key cysteine residue (Cys-360 in mouse ODC) in the active site. psu.edu This covalent adduct formation permanently disables the enzyme. psu.edu Another fluorinated analogue, (E)-2-(fluoromethyl)dehydroornithine, has also been identified as a potent enzyme-activated irreversible inhibitor of ODC. nih.govcapes.gov.br

The inactivation of ODC by fluoromethylated ornithine analogues is a time- and concentration-dependent process that can be described by specific kinetic parameters. nih.gov Studies on α-difluoromethylornithine (DFMO) show that both the D- and L-enantiomers irreversibly inactivate human ODC, though they exhibit different binding affinities. nih.gov

The process involves an initial, reversible binding step to form an enzyme-inhibitor complex (characterized by the dissociation constant, K_D or K_I), followed by an irreversible inactivation step (characterized by the inactivation rate constant, k_inact). nih.gov For the D-enantiomer of DFMO (D-DFMO), the affinity for the enzyme is significantly lower than that of the L-enantiomer, as shown by a much higher dissociation constant (K_D). nih.gov However, once the complex is formed, the rate of the irreversible inactivation step is comparable for both enantiomers. nih.gov The half-life (t_1/2) of the enzyme in the presence of the inhibitor is inversely proportional to the inactivation rate constant (t_1/2 = 0.693 / k_inact) at saturating inhibitor concentrations.

Kinetic Parameters for the Inhibition of Human Ornithine Decarboxylase by DFMO Enantiomers
InhibitorDissociation Constant (K_D) (μM)Inactivation Constant (k_inact) (min⁻¹)
D-DFMO28.3 ± 3.40.25 ± 0.03
L-DFMO1.3 ± 0.30.15 ± 0.03
D/L-DFMO (racemic)2.2 ± 0.40.15 ± 0.03
Data sourced from research on human ODC inhibition. nih.gov

While ODC-catalyzed decarboxylation is highly stereospecific for its natural substrate, L-ornithine, this specificity does not fully extend to its inhibitors. nih.gov Research on purified human ODC demonstrates that both D- and L-enantiomers of DFMO are effective irreversible inhibitors. nih.govresearchgate.net The D-enantiomer was found to be a more potent inhibitor of L-ornithine decarboxylation (IC50 ≈ 7.5 μM) when compared to D-ornithine itself (IC50 ≈ 1.5 mM). nih.gov

The inhibitory effects of fluoromethylated ornithine analogues have been observed in various research models. In human colon tumor-derived HCT116 cells, both D-DFMO and L-DFMO were shown to decrease cellular polyamine content in a concentration-dependent manner, confirming their activity in a cellular context. nih.govresearchgate.net In animal models, esters of (E)-2-(fluoromethyl)dehydroornithine, acting as prodrugs, effectively inhibited ODC in the ventral prostate and testes of rats, demonstrating prolonged in vivo activity. nih.gov

Interactions with Other Ornithine-Metabolizing Enzymes

The specificity of fluorinated ornithine analogues is critical, as ornithine is a substrate for several other key enzymes.

Ornithine Aminotransferase (OAT) is a mitochondrial, PLP-dependent enzyme that catalyzes the transfer of the δ-amino group from L-ornithine to 2-oxoglutarate. nih.govwikipedia.org The specificity of fluorinated ornithine derivatives is highlighted by (2S, 5S)-5-fluoromethylornithine. This compound, where the fluorine is on the 5-carbon methyl group, is known as a highly specific, mechanism-based (suicide) inhibitor of OAT. nih.govrcsb.org It blocks the enzyme by forming a covalent adduct with the PLP cofactor, but it does not significantly inhibit ODC. rcsb.org This demonstrates that the position of the fluoromethyl group on the ornithine backbone dictates its enzymatic target specificity.

Ornithine Transcarbamylase (OTC) is a mitochondrial enzyme in the urea (B33335) cycle that catalyzes the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate. nih.gov The reaction proceeds through an ordered mechanism where the enzyme first binds carbamoyl phosphate, which then allows for the binding of ornithine. nih.gov Research has shown that OTC can be subject to competitive inhibition by amino acids that are structurally related to ornithine. nih.gov While direct studies on D-Ornithine, 2-(fluoromethyl)- are limited in this context, its structural similarity to ornithine suggests a potential for competitive interaction at the ornithine binding site of OTC.

Arginase, which catalyzes the hydrolysis of arginine to ornithine and urea, represents another key enzyme in ornithine metabolism. The interplay between arginase and OTC has been noted in organisms like Saccharomyces cerevisiae. nih.gov Any compound that significantly alters ornithine pools could indirectly affect the flux through these interconnected pathways. However, direct inhibitory interactions of 2-fluoromethylated ornithine analogues with arginase are not well-documented.

Potential Interactions with Ornithine Racemase

Ornithine racemase (EC 5.1.1.12) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-ornithine to D-ornithine. nih.govwikipedia.org The enzyme isolated from Acetoanaerobium sticklandii (formerly Clostridium sticklandii) is noted for being highly specific for ornithine, unlike other amino acid racemases that may act on ornithine but also possess broad substrate specificity. nih.gov This enzyme is a key component in the ornithine fermentation pathway in certain anaerobic bacteria. uniprot.org

Given its structure as an α-monofluorinated analog of ornithine, 2-(fluoromethyl)-D-ornithine is a candidate for interaction with ornithine racemase as a mechanism-based inhibitor, or "suicide substrate." The rationale for this potential interaction is based on the established reactivity of α-fluorinated amino acids with other PLP-dependent enzymes. nih.gov The enzyme would likely recognize the inhibitor as a substrate analog due to its structural similarity to ornithine. The interaction would begin with the binding of 2-(fluoromethyl)-D-ornithine in the active site, followed by the initiation of the catalytic racemization process. However, the presence of the fluorine atom is expected to divert the reaction from normal turnover to a pathway that leads to irreversible inactivation of the enzyme through covalent modification. nih.gov

The kinetic properties of ornithine racemase from A. sticklandii with its natural substrate, L-ornithine, have been characterized, providing a baseline for understanding its catalytic efficiency.

**Table 1: Kinetic Parameters of Ornithine Racemase from *A. sticklandii***

Parameter Value Reference
K_m for L-ornithine 0.77 ± 0.05 mM nih.gov
k_cat for L-ornithine 980 ± 20 s⁻¹ nih.gov
k_cat for L-ornithine (alternative study) 1660 s⁻¹ uniprot.org
Optimal pH 8.5 uniprot.org

Molecular Basis of Enzyme-Inhibitor Complex Formation

The formation of the enzyme-inhibitor complex between ornithine racemase and 2-(fluoromethyl)-D-ornithine is the initial, reversible step preceding the irreversible inactivation of the enzyme. This process is governed by the specific molecular architecture of the enzyme's active site.

While a high-resolution crystal structure of ornithine racemase complexed with an inhibitor is not publicly available, analysis of the enzyme from A. sticklandii provides significant insights into its active site. The enzyme belongs to the alanine (B10760859) racemase family and utilizes a PLP-binding barrel domain. uniprot.orgebi.ac.uk The PLP cofactor is covalently bound to a specific lysine (B10760008) residue, forming an internal aldimine or Schiff base. In the A. sticklandii enzyme, this is predicted to be Lys-35, which also functions as a proton acceptor in the catalytic cycle. uniprot.org

Upon entry of a substrate like D-ornithine, a transaldimination reaction occurs, where the amino group of the substrate displaces the enzyme's lysine residue to form a new Schiff base with the PLP cofactor (an external aldimine). The binding is further stabilized by interactions between the substrate's carboxylate and side-chain groups and other residues in the active site. Sequence homology models suggest a key substrate-binding site is located around position 128. uniprot.org For 2-(fluoromethyl)-D-ornithine to bind, its aminopentanoic acid backbone must fit within this pocket in a manner analogous to the natural substrate, positioning the α-carbon and its fluoromethyl substituent in proximity to the catalytically active PLP cofactor.

The fluorine atom is central to the mechanism of irreversible inhibition. Its high electronegativity makes it an excellent leaving group, a property that is exploited after the initial binding and formation of the PLP-inhibitor complex. nih.gov The inactivation mechanism for α-monofluorinated amino acids with PLP-dependent enzymes typically proceeds as follows:

Schiff Base Formation: 2-(fluoromethyl)-D-ornithine forms an external aldimine with the enzyme's PLP cofactor.

α-Proton Abstraction: The enzyme's catalytic base (the deprotonated Schiff base of Lys-35) abstracts the α-proton from the inhibitor. This is a standard step in racemization.

Fluoride (B91410) Elimination: The resulting carbanionic intermediate is unstable. The electron-withdrawing fluorine atom facilitates its own elimination as a fluoride ion (F⁻).

Reactive Intermediate Generation: The elimination of fluoride generates a highly reactive, electrophilic enamine intermediate. nih.gov

Covalent Adduction: This electrophilic species is susceptible to attack by a nearby nucleophilic residue in the enzyme's active site. This attack forms a stable, covalent bond between the inhibitor and the enzyme, resulting in its irreversible inactivation. nih.gov

This mechanism of suicide inhibition relies on the enzyme's own catalytic machinery to convert a seemingly benign substrate analog into a potent inactivator.

The question of enantiomeric specificity is particularly interesting for a racemase. Unlike enzymes that are highly specific for a single enantiomer (such as L-ornithine decarboxylase), ornithine racemase is, by definition, designed to accommodate both L- and D-ornithine in its active site to facilitate their interconversion. wikipedia.org The catalytic mechanism requires the enzyme to be able to abstract and donate a proton to the α-carbon from two different faces, which implies that the active site can effectively bind both enantiomers of the substrate.

This inherent flexibility suggests that ornithine racemase would likely recognize and bind both the D- and L-enantiomers of 2-(fluoromethyl)-ornithine. This contrasts with enzymes that show high stereospecificity for their natural substrate but can sometimes be inhibited by both enantiomers of a synthetic inhibitor, often with significantly different affinities. For example, human ornithine decarboxylase is specific for L-ornithine, but both D- and L-enantiomers of a related inhibitor, difluoromethylornithine (DFMO), can cause inactivation, though the L-form binds with much higher affinity. For ornithine racemase, the ability to process both enantiomers is a fundamental aspect of its function, which would likely extend to its interaction with enantiomeric inhibitors.

Biological Effects and Cellular Impact in Preclinical Research Models

Modulation of Polyamine Pools in Cellular and Animal Models

The primary mechanism of D-Ornithine, 2-(fluoromethyl)- involves the profound alteration of intracellular polyamine concentrations. Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for normal cell growth and proliferation. nih.govmsu.rumdpi.com

Exposure to D-Ornithine, 2-(fluoromethyl)- leads to a rapid and significant depletion of intracellular putrescine, the direct product of the ODC-catalyzed reaction. nih.gov This, in turn, affects the downstream polyamines. In studies involving 4T1 murine mammary cancer xenografts, treatment with the compound suppressed both putrescine and spermidine levels. nih.gov Interestingly, the same study observed an increase in spermine levels, suggesting a complex regulatory feedback mechanism within the polyamine metabolic pathway. nih.gov The depletion of putrescine and spermidine has been documented across various cancer cell lines and in parasites, confirming that the inhibition of ODC is the primary target. msu.rumdpi.com The critical role of this depletion is highlighted by findings that the anti-tumor effects of D-Ornithine, 2-(fluoromethyl)- can be reversed by the addition of exogenous polyamines, which rescues the cells from the induced inhibitory state. nih.govmdpi.com

The depletion of polyamine pools initiates a cascade of downstream cellular effects due to the essential roles these molecules play in cellular physiology. Polyamines are critical for stabilizing DNA and RNA structures, participating in the DNA double-strand break repair pathway, and regulating gene expression. orbustherapeutics.commdpi.com Consequently, their depletion by D-Ornithine, 2-(fluoromethyl)- can disrupt these fundamental processes.

Research has shown that polyamine depletion inhibits the global translation state in breast cancer cells. nih.gov A key mechanism underlying this is the impairment of the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a spermidine-dependent post-translational modification essential for the translation of specific proteins, including those involved in mitochondrial function. nih.gov This leads to significant metabolic consequences; studies on intestinal organoids have demonstrated that polyamine depletion results in mitochondrial dysfunction, characterized by decreased basal and maximal respiration, reduced ATP production, and diminished spare respiratory capacity. nih.gov

Impact on Cellular Growth and Proliferation in Research Cell Lines

The modulation of polyamine pools and their downstream effects translate into significant impacts on cell growth, making D-Ornithine, 2-(fluoromethyl)- a subject of extensive research in cancer cell biology.

D-Ornithine, 2-(fluoromethyl)- has been shown to inhibit the growth and proliferation of a wide array of cancer cell lines in a time- and dose-dependent manner. mdpi.com The effects are often cytostatic, meaning they arrest cell growth rather than directly killing the cells. nih.govscirp.org In some models, such as epithelial ovarian cancer cells, the compound also induces apoptosis, or programmed cell death. mdpi.com

The sensitivity to the compound varies between cancer types and even subtypes. For instance, ER+ (oestrogen receptor positive) MCF-7 breast cancer cells show greater sensitivity to polyamine pathway inhibition than ER- MDA-MB-231 cells. nih.gov Similarly, immortalized cervical epithelial cell lines (models for precancerous lesions) were found to be more sensitive to the compound's growth-inhibitory effects than cervical cancer cell lines. nih.gov In Ewing sarcoma and 4T1 murine mammary cancer cells, treatment resulted in a G1 phase cell cycle arrest, preventing the cells from proceeding to the DNA synthesis (S) phase. nih.govbiorxiv.org

Interactive Table: Effect of D-Ornithine, 2-(fluoromethyl)- on Cancer Cell Line Proliferation

Cell Line Cancer Type Observed Effect IC50 Value (Concentration for 50% Inhibition)
SKOV-3, A2780 Ovarian Cancer Reduced viability, induction of apoptosis. mdpi.com Not specified
PANC-1, COLO-357 Pancreatic Cancer (Human) Cytostatic growth inhibition. nih.gov Not specified
WD PaCa, PD PaCa Pancreatic Cancer (Hamster) Cytostatic growth inhibition. nih.gov Not specified
BE(2)-C Neuroblastoma Reduced proliferation, cytostatic effect. scirp.org 29 mM scirp.org
SMS-KCNR Neuroblastoma Reduced proliferation, cytostatic effect. scirp.org 28 mM scirp.org
MCF-7 Breast Cancer (ER+) High sensitivity to growth inhibition. nih.gov Not specified
MDA-MB-231 Breast Cancer (ER-) Lower sensitivity to growth inhibition. nih.gov Not specified
4T1 Murine Mammary Cancer G1-S arrest, proliferation inhibition. nih.gov Not specified
Ewing Sarcoma Lines Ewing Sarcoma G1 arrest, inhibition of clonogenic growth. biorxiv.orgnih.gov Not specified
Cervical Carcinoma Lines Cervical Cancer Growth inhibition, apoptosis at high conc. nih.gov 100 µM to >5 mM nih.gov
Immortalized Cervical Lines Precancerous Cervical Lesions Higher sensitivity to growth inhibition. nih.gov 100 µM to 1 mM nih.gov

Polyamine depletion induces distinct morphological and metabolic changes in cells. A classic example is observed in the parasite Trypanosoma brucei brucei, where exposure to D-Ornithine, 2-(fluoromethyl)- causes a transformation from a "long slender" bloodstream form to a "short stumpy" phenotype, which is unable to continue dividing. nih.gov This morphological shift is accompanied by the activation of mitochondrial enzymes. nih.gov

In mammalian cells, the metabolic response is prominently centered on mitochondrial activity. As a consequence of impaired translation of mitochondrial proteins, polyamine depletion leads to a decrease in the levels of key mitochondrial components like prohibitin 1 and COX-IV. nih.gov This contributes to the observed reduction in cellular energy production. nih.gov Furthermore, the catabolism of polyamines can generate reactive oxygen species (ROS) such as hydrogen peroxide and toxic aldehydes like acrolein, which can induce oxidative stress and damage cellular components. nih.gov

Effects on Specific Biological Pathways in Animal Models (Excluding Clinical Treatment)

In vivo studies using animal models have provided further insight into the biological pathways affected by D-Ornithine, 2-(fluoromethyl)-, beyond simple cell proliferation.

In a mouse model of Ewing sarcoma, the compound not only slowed the growth of the primary tumor but also significantly inhibited metastasis. biorxiv.orgnih.gov Transcriptomic analysis of these tumors revealed that this effect was likely mediated by the induction of ferroptosis, a specific iron-dependent form of programmed cell death, which was triggered by the polyamine depletion. biorxiv.orgnih.gov

In a murine model of breast cancer using 4T1 cells, D-Ornithine, 2-(fluoromethyl)- delayed the growth of orthotopic tumors. nih.gov Pathway analysis showed a decrease in the phosphorylation of p38, a key protein in the MAPK signaling pathway involved in cellular stress responses, while other pathways involving STAT3, JNK, and ERK were unaffected. nih.gov In contrast, studies on ovarian cancer cell lines suggest that the compound's apoptotic effect is mediated by the AP-1 transcription factor via the activation of JNK phosphorylation. mdpi.com

These findings underscore that while the primary action of D-Ornithine, 2-(fluoromethyl)- is the depletion of polyamines, the ultimate biological outcome depends on the specific cellular context and the downstream signaling pathways that are most sensitive to polyamine levels in that particular cell type or disease model.

Studies in Models of Pathological Polyamine Dysregulation

Pathological polyamine dysregulation, characterized by aberrant levels of polyamines such as putrescine, spermidine, and spermine, is a hallmark of various conditions, including cancer and parasitic infections. nih.govnih.gov The primary mechanism to counteract this is through the inhibition of ornithine decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine, the first step in polyamine synthesis. mdpi.com D-Ornithine, 2-(fluoromethyl)- (9CI) and its analogues function as enzyme-activated irreversible inhibitors of ODC. nih.gov

Research comparing different ODC inhibitors has provided insights into the relative potency and effects of monofluoromethylated ornithine derivatives compared to the more extensively studied DFMO. In a study using two murine lymphocytic leukemia cell lines, L1210 and L5178Y, the biological effects of α-(fluoromethyl)dehydroornithine were compared with DFMO and other inhibitors. nih.gov The results indicated that α-(fluoromethyl)dehydroornithine was a more potent inhibitor of cell growth than DFMO in these cell lines. nih.gov

Inhibitory Concentrations (IC50) of ODC Inhibitors in Murine Lymphocytic Leukemia Cell Lines. nih.gov
CompoundL1210 Cells (mM)L5178Y Cells (mM)
α-difluoromethylornithine (DFMO)3.00.5
α-(fluoromethyl)dehydroornithine0.20.06
α-(fluoromethyl)dehydroornithine methyl ester0.10.03

This enhanced potency suggests that the monofluoromethyl group can be highly effective in inactivating ODC. The study also found that treatment with these inhibitors led to the depletion of putrescine and spermidine pools in both cell lines. nih.gov Interestingly, the effect on spermine levels varied between the cell lines, with a slight increase in L1210 cells and a decrease in L5178Y cells. nih.gov This highlights that the downstream consequences of ODC inhibition can be cell-type specific. The growth inhibition caused by these compounds was reversible with the addition of exogenous putrescine, confirming that their primary mode of action is through the polyamine biosynthesis pathway. nih.gov

Further comparative studies in models of parasitic disease have also underscored the efficacy of monofluoromethylated ornithine derivatives. In a murine model of Trypanosoma brucei brucei infection, which causes African trypanosomiasis, α-monofluoromethyldehydroornithine methyl ester was found to be significantly more potent than DFMO. nih.gov This suggests that the monofluorinated analogue has potent activity against the parasitic form of ODC, which is a validated drug target. nih.gov

Influence on Gene Expression and Protein Synthesis in Research Systems

While direct studies on the influence of D-Ornithine, 2-(fluoromethyl)- (9CI) on global gene expression and protein synthesis are limited, the effects of ODC inhibition by its analogue DFMO are well-documented and provide a framework for understanding its potential impact. Inhibition of ODC and the subsequent depletion of polyamines can modulate the expression of genes involved in cell cycle control and apoptosis. nih.gov

For instance, inhibition of polyamine synthesis by DFMO in mouse embryonic fibroblasts has been shown to increase the mRNA levels of Antizyme Inhibitor 1 (Azin1). nih.gov Polyamines, in turn, can repress the transcription and affect the splicing pattern of Azin1, indicating a feedback loop in the regulation of polyamine homeostasis. nih.gov

The process of protein synthesis itself is highly sensitive to polyamine levels. youtube.comyoutube.com Polyamines are involved in several steps of translation, including the initiation phase. youtube.com A specific modification of the eukaryotic initiation factor 5A (eIF5A), involving the transfer of a butylamine (B146782) moiety from spermidine to a specific lysine (B10760008) residue to form hypusine, is crucial for its activity in protein synthesis. nih.gov By depleting the spermidine pool, inhibitors of ODC can indirectly affect the function of eIF5A and thus modulate the translation of a subset of cellular mRNAs.

Furthermore, the mTORC1 signaling pathway, a master regulator of cell growth and protein synthesis, is interconnected with polyamine metabolism. nih.gov Inhibition of mTORC1 can repress the translation of ATF4, a transcription factor that controls the expression of genes for amino acid transporters and metabolic enzymes. nih.gov Given that ODC is a transcriptional target of oncogenes like MYC, which also influences mTORC1 signaling, it is plausible that inhibitors like D-Ornithine, 2-(fluoromethyl)- (9CI) could have complex, network-level effects on gene expression and protein synthesis through these interconnected pathways. researchgate.net

Key Cellular Processes Influenced by ODC Inhibition
ProcessObserved Effect of ODC Inhibition (primarily from DFMO studies)Potential Molecular Mediator(s)
Gene ExpressionAlteration in the expression of cell cycle and apoptosis-related genes. Modulation of Azin1 mRNA levels. nih.govTranscription factors (e.g., MYC), polyamine-responsive elements in gene promoters.
Protein SynthesisGeneral reduction in protein synthesis rate. Altered translation of specific mRNAs.eIF5A hypusination, mTORC1/ATF4 signaling pathway. nih.govnih.gov

D Ornithine, 2 Fluoromethyl As a Biochemical Research Tool

Applications in Investigating Polyamine Pathway Regulation

The inhibition of Ornithine Decarboxylase (ODC) by compounds like 2-(fluoromethyl)-D-ornithine is a cornerstone of research into the regulation of polyamine synthesis. scbt.com Polyamines are critical for processes like cell proliferation and differentiation, and their levels are tightly controlled through biosynthesis, transport, and catabolism. scbt.comfrontiersin.org ODC catalyzes the first committed step in this pathway, the conversion of ornithine to putrescine. wikipedia.orgmdpi.com Therefore, inhibiting ODC activity directly impacts the production of putrescine and, subsequently, the downstream polyamines spermidine (B129725) and spermine (B22157), allowing for detailed investigation of the pathway's regulatory mechanisms. scbt.comacs.org

The polyamine pathway is characterized by sophisticated feedback control mechanisms, and ODC inhibitors are instrumental in their study. High intracellular concentrations of polyamines are known to negatively regulate ODC. dntb.gov.ua This regulation occurs at multiple levels, including the promotion of ODC protein degradation by a protein called antizyme (AZ). mdpi.com The synthesis of AZ itself is cleverly induced by high polyamine levels through a ribosomal frameshifting mechanism. mdpi.com

By using inhibitors like 2-(fluoromethyl)-D-ornithine to deplete cellular polyamines, researchers can observe the cellular response. This depletion typically leads to an increase in the synthesis of ODC and another key enzyme, S-adenosylmethionine decarboxylase (AdoMetDC), as the negative feedback loop is broken. nih.gov This response highlights the cell's effort to restore polyamine homeostasis and provides a clear model for studying the molecular components and dynamics of this feedback system. dntb.gov.uanih.gov

Ornithine decarboxylase activity is intricately linked to the cell cycle. Its expression is highly regulated and often shows distinct peaks during the late G1 and G2/M phases of the cell cycle. nih.gov The use of ODC inhibitors has been pivotal in demonstrating the enzyme's importance in cell cycle progression. Inhibition of ODC can lead to cell cycle arrest, typically in the G1 phase, which prevents cells from entering the S phase where DNA replication occurs. nih.govnih.gov This effect underscores the necessity of polyamines for cell proliferation.

Use in Exploring Disease Pathogenesis in Preclinical Settings

The dysregulation of polyamine metabolism is a hallmark of several diseases, making ODC inhibitors like 2-(fluoromethyl)-D-ornithine invaluable tools in preclinical research. frontiersin.orgnih.gov By depleting polyamines, these inhibitors allow scientists to probe the functional importance of this pathway in the context of various pathologies in cellular and animal models.

Polyamine metabolism is frequently upregulated in cancer cells to sustain their rapid proliferation and growth. nih.gov The ODC enzyme is considered an oncogene, and its expression is often driven by other prominent oncogenes like c-Myc. mdpi.comnih.gov Consequently, the polyamine pathway is a rational target for therapeutic intervention. nih.gov

Inhibitors of ODC, such as the well-studied DFMO, are used extensively in cancer biology research to:

Inhibit Proliferation: By depleting polyamines, these inhibitors can cause cell cycle arrest and slow tumor growth. nih.gov

Suppress Invasiveness: Research on murine mammary cancer cells has shown that ODC inhibition can suppress their in vitro invasiveness. nih.gov

Investigate Signaling Pathways: Studies have revealed that ODC inhibition can affect critical cell signaling pathways. For instance, in neuroblastoma cells, DFMO treatment was found to activate survival pathways through the phosphorylation of Akt while also inducing phosphorylation of the cell cycle inhibitor p27Kip1. nih.gov

These preclinical findings demonstrate that targeting ODC can disrupt multiple facets of cancer progression, providing a strong rationale for its exploration as a therapeutic strategy. frontiersin.orgfrontiersin.org

Table 1: Effects of ODC Inhibition in Preclinical Cancer Models

Model System Key Findings with ODC Inhibitor Reference
4T1 Murine Mammary Cancer Cells Inhibited proliferation, caused G1-S arrest, suppressed in vitro invasiveness, delayed orthotopic tumor growth. nih.gov
Human Neuroblastoma (NB) Cells Depleted polyamine pools, induced G1 cell cycle arrest, induced phosphorylation of Akt and p27Kip1. nih.gov

The polyamine biosynthesis pathway is also a critical target in various parasitic organisms. Eflornithine (DFMO), a related ODC inhibitor, is a registered drug for treating African sleeping sickness, which is caused by the parasite Trypanosoma brucei gambiense. mdpi.comfrontiersin.org This clinical success stems from the fact that the parasite relies on its own polyamine synthesis, and inhibiting ODC is detrimental to its survival. While specific research on 2-(fluoromethyl)-D-ornithine in this area is less documented in the provided results, the established vulnerability of parasites to ODC inhibition makes this class of compounds, including the D-ornithine variant, a significant area of investigation. Research has also explored targeting polyamine synthesis and transport in bacteria like Streptococcus pneumoniae, where inhibitors like DFMO were shown to impact capsule biosynthesis, a key virulence factor. nih.gov

The role of polyamines and ODC in the central nervous system is complex and has been implicated in neurodegenerative diseases. ODC activity is present in the human brain and changes during development and aging. nih.gov Notably, studies on post-mortem brain tissue from patients with Alzheimer's disease have found altered ODC activity, with significant increases in the temporal cortex and reductions in the occipital cortex compared to control brains. nih.gov This suggests a dysregulation of the polyamine system in the disease.

While direct studies using 2-(fluoromethyl)-D-ornithine in neurodegenerative models were not prominent in the search results, the broader context of D-amino acids and polyamine modulation in neurological research is an active field. For instance, other D-amino acids are being investigated for their roles in modulating neurotransmitter receptors and as markers for neuroinflammation in conditions like Parkinson's disease. nih.gov Given the evidence of abnormal polyamine activity in Alzheimer's, ODC inhibitors serve as potential research tools to explore whether modulating polyamine levels can influence disease-related pathways in preclinical models. nih.gov

Table 2: Mentioned Compound Names

Compound Name Abbreviation / Synonym(s)
D-Ornithine, 2-(fluoromethyl)- α-monofluoromethyl-D-ornithine
Ornithine -
Putrescine -
Spermidine -
Spermine -
α-difluoromethylornithine DFMO, Eflornithine
S-adenosylmethionine -

Developing Novel Chemical Probes for Enzyme Studies

The unique characteristics of D-Ornithine, 2-(fluoromethyl)- (9CI) as a specific, mechanism-based inhibitor of ornithine decarboxylase (ODC) have made it an attractive scaffold for the development of novel chemical probes for enzyme studies. These probes are instrumental in visualizing enzyme activity and localization within complex biological systems, thereby providing invaluable insights into cellular processes and disease states.

The primary strategy for converting D-Ornithine, 2-(fluoromethyl)- and its analogs, such as α-difluoromethylornithine (DFMO), into chemical probes involves the attachment of a reporter group, most commonly a fluorophore. This creates a bifunctional molecule where the fluorinated ornithine moiety acts as a "warhead" that specifically targets and covalently binds to the active site of ODC, while the fluorescent tag allows for detection and imaging.

Detailed research has demonstrated the feasibility and utility of this approach. For instance, fluorescent derivatives of DFMO have been synthesized by linking the carboxyl group of the inhibitor to fluorescent amines. tandfonline.comnih.gov These fluorescent probes have been successfully employed to locate ODC within frozen skin sections, specifically identifying epithelial cells known to have high ODC activity. tandfonline.comnih.gov Furthermore, these probes were capable of distinguishing squamous cell carcinoma cells in human skin, highlighting their potential in cancer diagnostics due to the elevated ODC levels in rapidly dividing tumor cells. tandfonline.comnih.gov

The affinity of these probes for the ODC active site is conferred by the absolute specificity of the fluoromethylornithine structure, which leads to irreversible inhibition. tandfonline.com The mechanism of action is critical; the probe's binding is initially competitive with the natural substrate, L-ornithine. However, upon enzymatic activation within the active site, the probe forms a covalent bond, leading to progressively non-competitive and irreversible inhibition. tandfonline.com This enzyme-activated mechanism ensures that the probe primarily labels active enzyme molecules, providing a more accurate representation of enzymatic function compared to methods that only measure protein expression.

The development of such probes aligns with the broader principles of activity-based protein profiling (ABPP). ABPP utilizes reactive probes that covalently modify the active sites of specific enzyme families, enabling the assessment of their functional status in native biological systems. The fluoromethyl group in D-Ornithine, 2-(fluoromethyl)- serves as an effective reactive group for this purpose, specifically for pyridoxal-5'-phosphate (PLP)-dependent decarboxylases like ODC.

The table below summarizes key research findings related to the development of chemical probes based on fluorinated ornithine derivatives.

Probe TypeTarget EnzymeKey FindingsReference(s)
Fluorescent DFMO DerivativesOrnithine Decarboxylase (ODC)Synthesized by linking DFMO to fluorescent amines. Successfully used to locate ODC in skin epithelial cells and squamous cell carcinoma cells in frozen sections. tandfonline.comnih.gov
Mechanism-Based InhibitorOrnithine Decarboxylase (ODC)Acts as an enzyme-activated, irreversible inhibitor ("suicide inhibitor"). The fluoromethyl group is key to its covalent modification of the enzyme. tandfonline.com

These studies underscore the potential of D-Ornithine, 2-(fluoromethyl)- as a foundational structure for creating sophisticated chemical tools. By modifying the reporter tag, probes with different properties, such as different fluorescent wavelengths or affinity tags for purification, can be generated. While the primary application has been for studying ODC, the principles could potentially be extended to develop probes for other PLP-dependent enzymes by altering the amino acid scaffold to mimic other substrates, while retaining the reactive fluoromethyl warhead.

Structure Activity Relationship Sar and Analog Design

Comparative Analysis with Other ODC Inhibitors (e.g., DFMO)

The most well-known fluorinated ornithine analog is α-difluoromethylornithine (DFMO or Eflornithine), an enzyme-activated irreversible inhibitor of ODC. nih.govnih.govstressmarq.com It acts as a "suicide substrate," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently binds to and deactivates the enzyme. acs.orgfrontiersin.org This irreversible action has made DFMO a benchmark against which other ODC inhibitors are compared. scbt.commdpi.com

The potency of fluorinated ornithine analogs can vary significantly based on their specific structure. For instance, (E)-2-(fluoromethyl)dehydroornithine, an analog of the subject compound, was found to be more than 15 times more potent than DFMO in vitro. nih.govcapes.gov.br However, this enhanced in vitro potency did not translate to greater effectiveness in inhibiting polyamine biosynthesis in cell cultures or in vivo. nih.govcapes.gov.br

This discrepancy is often linked to factors like cellular uptake and metabolic stability. To overcome this, prodrug strategies have been employed. The synthesis of methyl and ethyl esters of (E)-2-(fluoromethyl)dehydroornithine resulted in compounds that, at concentrations ten times lower than the parent acid or DFMO, achieved similar levels of ODC inhibition in rat prostate tissue. nih.gov This approach leverages cellular esterases to release the active inhibitor intracellularly, leading to more marked accumulation of the drug. nih.gov A key advantage of these ester prodrugs is a significantly prolonged duration of ODC inhibition in tissues like the prostate and testes compared to the parent compounds. nih.gov

The efficacy of irreversible inhibitors like DFMO is determined by a specific sequence of events within the ODC active site. The process begins when the inhibitor, accepted as a substrate, binds to the PLP cofactor. acs.org Following the enzyme-catalyzed decarboxylation, a fluorine atom is eliminated, which generates a highly reactive Michael acceptor. nih.gov The irreversible nature of the inhibition comes from the subsequent nucleophilic attack by a cysteine residue (Cys-360) in the enzyme's active site on this electrophilic intermediate. acs.org This forms a stable, covalent bond between the inhibitor and the enzyme, rendering the ODC inactive. acs.orgnih.gov The necessity for this catalytic conversion means that the inhibitor is highly specific for ODC, as only enzymes that can process it as a substrate will be inactivated.

Rational Design of Second-Generation Fluorinated Ornithine Analogues

While DFMO is effective, its irreversible mechanism can lead to compensatory overproduction of the ODC enzyme, necessitating the development of improved inhibitors. researchgate.net Rational design strategies for second-generation analogs focus on enhancing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

A key challenge in designing inhibitors for PLP-dependent enzymes is achieving selectivity, as many different enzymes utilize the same cofactor. One successful strategy involves incorporating more rigid conformational structures, such as cyclic frameworks, into the inhibitor's design. acs.org This rigidity can enhance binding specificity for the ODC active site compared to the active sites of other PLP-dependent enzymes. acs.org Another critical design feature is maintaining the precise three-atom spacing between the alpha-amino group and the terminal delta-amino group, which mimics the natural substrate ornithine and is crucial for initial recognition and binding by the enzyme. acs.org

A novel strategy for improving efficacy moves away from the suicide-substrate mechanism of DFMO. Researchers have designed inhibitors that, as part of the catalytic cycle, form irreversible covalent adducts directly with the PLP cofactor within the ODC active site. acs.orgresearchgate.net This creates a stable complex that acts as the true inhibitor. This approach has yielded compounds with significantly higher in vitro potency than DFMO. researchgate.net Furthermore, as demonstrated with analogs like (E)-2-(fluoromethyl)dehydroornithine, converting potent inhibitors into ester prodrugs is an effective structural modification to optimize in vivo biochemical efficacy by enhancing cellular uptake and prolonging the duration of action. nih.gov

Stereochemical Requirements for Biological Activity

Stereochemistry plays a fascinating and complex role in the activity of ODC inhibitors. The ODC enzyme is highly stereospecific for its natural substrate, L-ornithine, and the decarboxylation reaction proceeds with a retention of configuration at the C-1 position. nih.govnih.gov This high degree of specificity, however, does not fully translate to its fluorinated inhibitors.

Remarkably, studies on the enantiomers of DFMO have shown that both D-DFMO and L-DFMO can irreversibly inactivate human ODC in a time- and concentration-dependent manner. nih.govnih.gov Despite this, there are significant kinetic differences between them. The L-enantiomer is much more effective at forming the initial, reversible enzyme-inhibitor complex. The dissociation constant (K(D)) for L-DFMO is approximately 20 times lower than that for D-DFMO, indicating a much higher affinity for the enzyme's active site. nih.govnih.gov

However, once the initial complex is formed, the subsequent rate of irreversible inactivation (k(inact)) is surprisingly similar for both the D- and L-enantiomers. nih.govnih.gov This unexpected lack of stereospecificity in the inactivation step is thought to be due to the presence of the α-substituent (the difluoromethyl group), which alters the interaction within the active site compared to the natural substrate. nih.govnih.gov These findings suggest that for this class of inhibitors, the D-enantiomer, such as 2-(fluoromethyl)-D-ornithine, is a competent, albeit less efficient, inhibitor of ODC compared to its L-counterpart.

Advanced Analytical Methodologies in Research

Biochemical Assays for Enzyme Activity and Inhibition

The primary molecular target of D-Ornithine, 2-(fluoromethyl)- is the enzyme ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. frontiersin.org Accurate measurement of ODC activity and its inhibition is therefore fundamental to research on this compound.

A variety of methods have been developed to quantify the enzymatic activity of ODC. frontiersin.org These assays typically measure either the consumption of the substrate, L-ornithine, or the formation of one of the products, putrescine or carbon dioxide.

Spectrophotometric Assays: These methods offer the advantage of not requiring radioactive materials and can often be adapted for high-throughput formats. nih.gov

Coupled Enzyme Assays: One common spectrophotometric approach involves a coupled enzyme system. The CO2 produced from ornithine decarboxylation is used by phosphoenolpyruvate (B93156) carboxylase (PEPC) to convert phosphoenolpyruvate to oxaloacetate. Subsequently, malate (B86768) dehydrogenase (MDH) reduces oxaloacetate to malate, a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. frontiersin.org

Putrescine-Dependent Colorimetric Assays: Another strategy involves the detection of putrescine. The product of the ODC reaction, putrescine, can be oxidized by an amine oxidase to produce hydrogen peroxide (H2O2). The H2O2 then reacts with a chromogenic substrate in the presence of horseradish peroxidase to yield a colored product that can be quantified. frontiersin.org A different colorimetric method relies on the reaction of putrescine with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored product that is soluble in 1-pentanol (B3423595) and can be measured by its absorbance at 420 nm. nih.gov A similar method using 2,4-dinitrofluorobenzene has also been developed. nih.gov

Radiometric Assays: These highly sensitive assays are considered a gold standard for measuring ODC activity.

¹⁴CO₂ Release Assay: The most widely used radiometric assay measures the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine. frontiersin.orgfrontiersin.org The enzyme reaction is carried out in a sealed vessel containing a paper disc impregnated with a CO₂ trapping agent. After stopping the reaction with acid, the trapped ¹⁴CO₂ is quantified by liquid scintillation counting. frontiersin.orgnih.gov

Radioactive Inhibitor Binding: An alternative radiometric approach uses a radiolabeled irreversible inhibitor, such as α-[5-¹⁴C]difluoromethylornithine, to quantify the amount of active ODC enzyme. frontiersin.orgfrontiersin.org

Assay Type Principle Detection Method Advantages Disadvantages
Spectrophotometric (Coupled Enzyme) Measures NADH consumption linked to CO₂ production. frontiersin.orgAbsorbance at 340 nmReal-time monitoring, non-radioactive. frontiersin.orgPotential for interference from other enzymes or compounds. frontiersin.org
Spectrophotometric (Colorimetric) Detects putrescine formation via a colored product. frontiersin.orgnih.govAbsorbance at a specific wavelength (e.g., 420 nm, 505 nm). frontiersin.orgnih.govRapid, uses common lab equipment. nih.govCan require extraction steps. nih.gov
Radiometric (¹⁴CO₂ Release) Quantifies ¹⁴CO₂ released from radiolabeled ornithine. frontiersin.orgLiquid Scintillation CountingHigh sensitivity and specificity. frontiersin.orgRequires radioactive materials and specialized equipment. frontiersin.org
Radiometric (Inhibitor Binding) Measures binding of a radiolabeled irreversible inhibitor. frontiersin.orgLiquid Scintillation CountingDirectly quantifies active enzyme sites.Indirect measure of activity, requires specific radiolabeled inhibitor. frontiersin.org

The discovery of novel ODC inhibitors, including analogues of D-Ornithine, 2-(fluoromethyl)-, has been accelerated by the development of high-throughput screening (HTS) assays. frontiersin.org These assays are designed to test large libraries of compounds rapidly and efficiently.

Adaptations of the spectrophotometric and fluorescence-based assays are particularly well-suited for HTS. For instance, the coupled enzyme assay that measures CO₂ production has been optimized for use in 384-well microplates, allowing for the automated screening of thousands of compounds. frontiersin.orgelsevierpure.com Fluorescence-based assays have also been developed, which can offer even greater sensitivity. frontiersin.org One such tandem assay uses a supramolecular system where the product, putrescine, displaces a fluorescent dye from a macrocyclic receptor, causing a change in fluorescence. frontiersin.orgnih.gov However, a challenge with some HTS assays is their intolerance to dimethyl sulfoxide (B87167) (DMSO), a common solvent for compound libraries. nih.gov Recent advancements have focused on creating DMSO-tolerant assay formats to overcome this limitation. nih.gov The development of these HTS methods is crucial for identifying new, more potent, and selective ODC inhibitors. frontiersin.orgnih.gov

Quantification of Intracellular and Tissue Polyamine Levels

A direct consequence of ODC inhibition by compounds like D-Ornithine, 2-(fluoromethyl)- is a reduction in the intracellular and tissue levels of polyamines, primarily putrescine and the downstream products spermidine (B129725) and spermine (B22157). nih.gov Therefore, accurate quantification of these metabolites is essential for evaluating the biological effects of the inhibitor.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of polyamines from biological samples. nih.govresearchgate.net Due to their chemical nature, polyamines often require derivatization prior to detection to enhance their chromatographic retention and detectability. scirp.org

Common derivatization agents include:

Dansyl chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives. nih.govunh.edu

Benzoyl chloride: Forms derivatives that can be detected by UV absorbance. frontiersin.orgscirp.org

O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives. researchgate.netnih.gov

The derivatized polyamines are then separated, typically by reversed-phase HPLC, and quantified using a fluorescence or UV detector. nih.govscirp.org The inclusion of an internal standard, such as 1,7-diaminoheptane, is critical for accurate quantification. nih.govresearchgate.net These HPLC methods are highly sensitive, with detection limits often in the picomole range, making them suitable for analyzing the low concentrations of polyamines found in many biological samples. unh.edunih.gov

Derivatization Agent Detection Method Typical Run Time Key Features
Dansyl Chloride Fluorescence15-30 minutes unh.eduHighly sensitive, stable derivatives. researchgate.net
Benzoyl Chloride UV Absorbance (e.g., 229 nm)~15 minutes scirp.orgGood resolution and reproducibility. scirp.org
o-Phthalaldehyde (OPA) Fluorescence~30 minutes researchgate.netCan be used for post-column derivatization, highly sensitive. nih.gov

Metabolomics, the large-scale study of small molecules within a biological system, offers a comprehensive approach to understanding the metabolic consequences of ODC inhibition. nih.govnih.govnih.gov Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for metabolomic analysis. researchgate.netmdpi.com

LC-MS/MS (tandem mass spectrometry) is frequently used for the targeted and untargeted analysis of polyamines and related metabolites. creative-proteomics.commdpi.com This technique provides high sensitivity and specificity, allowing for the simultaneous quantification of a wide range of compounds in complex biological matrices like plasma, urine, and tissue extracts. creative-proteomics.commdpi.comnih.gov For instance, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed to quantify over a dozen polyamine-related metabolites in a single analytical run. creative-proteomics.commdpi.com This comprehensive profiling can reveal not only the direct effects on the polyamine pathway but also perturbations in related metabolic networks, such as arginine and proline metabolism. nih.gov

Characterization of Enzyme-Inhibitor Interactions

Understanding how D-Ornithine, 2-(fluoromethyl)- interacts with the ODC enzyme at a molecular level is crucial for rational drug design and for explaining its biological activity. Both enantiomers of difluoromethylornithine (DFMO), the L- and the D-form, have been shown to be irreversible inhibitors of human ODC. nih.gov

Kinetic Analysis of Inactivation

Kinetic analysis is a cornerstone for characterizing enzyme inhibitors, providing quantitative measures of their potency and mechanism of action. For irreversible inhibitors like many fluorinated ornithine analogues, kinetic studies determine parameters such as the inhibition constant (K_i) and the rate of inactivation (k_inact) or the half-life of inactivation (τ_50). These parameters are crucial for comparing the efficacy of different inhibitors.

While specific kinetic data for D-Ornithine, 2-(fluoromethyl)- is not extensively documented in publicly available literature, studies on closely related analogues provide significant insights. For instance, research on (E)-α-(fluoromethyl)dehydroornithine, an unsaturated analogue, has demonstrated its potent, enzyme-activated irreversible inhibition of ODC from rat liver. nih.govnih.gov This analogue exhibits significantly greater potency compared to its saturated counterparts. nih.gov

The kinetic parameters for the inactivation of rat liver ODC by (E)-α-(fluoromethyl)dehydroornithine and its saturated analogue are presented below, illustrating the typical data obtained from such studies.

InhibitorApparent Dissociation Constant (K_I) (μM)Half-inactivation Time at Infinite Concentration (τ_50) (min)Reference
(E)-α-(fluoromethyl)dehydroornithine2.72.6 nih.gov
α-(fluoromethyl)ornithine (saturated analogue)751.6 nih.gov

These kinetic studies typically involve incubating the enzyme with various concentrations of the inhibitor and measuring the residual enzyme activity over time. The data are then fitted to kinetic models to determine the characteristic constants. nih.gov The significant difference in K_I values between the unsaturated and saturated analogues highlights how subtle structural modifications can dramatically impact inhibitor binding and efficacy. nih.gov

Spectroscopic Methods for Binding Studies (e.g., NMR for derivatives)

Spectroscopic techniques are invaluable for probing the binding of inhibitors to their target enzymes. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for studying the interactions of fluorinated compounds like derivatives of D-Ornithine, 2-(fluoromethyl)-. The fluorine-19 (¹⁹F) nucleus is an excellent probe due to its 100% natural abundance, high sensitivity, and the large chemical shift range, which makes it highly sensitive to the local electronic environment. nih.govbiophysics.org

While specific NMR studies on D-Ornithine, 2-(fluoromethyl)- are not readily found in the literature, the principles of the methodology are well-established through research on other fluorinated ligands and proteins. acs.orgacs.org Protein-observed ¹⁹F NMR (PrOF NMR) can be used to monitor changes in the chemical environment of fluorine-labeled amino acids within a protein upon ligand binding. nih.gov Conversely, ligand-observed ¹⁹F NMR can directly track the binding of a fluorinated inhibitor to its target.

The binding of a fluorinated ligand to a protein can induce significant changes in the ¹⁹F NMR chemical shift, providing information on:

Binding Affinity: Titration experiments can be used to determine the dissociation constant (K_d).

Conformational Changes: Alterations in the protein structure upon binding can be inferred from changes in the fluorine resonance.

Stoichiometry of Binding: The number of binding sites can often be determined.

For example, studies on other enzyme systems have successfully used ¹⁹F NMR to characterize the binding of fluorinated inhibitors and to screen for new drug candidates. nih.govacs.org The large chemical shift dispersion of ¹⁹F allows for the resolution of individual fluorine signals, even in large protein complexes. researchgate.net

TechniqueInformation GainedKey Advantages for Fluorinated CompoundsReference
¹⁹F NMR SpectroscopyBinding affinity (K_d), conformational changes, stoichiometry, screening of new ligands.High sensitivity, large chemical shift range, low biological background signal. nih.govbiophysics.org
Protein-Observed ¹⁹F NMR (PrOF NMR)Characterization of ligand binding to fluorine-labeled proteins.Site-specific information about protein-ligand interactions. nih.gov

X-ray Crystallography and Cryo-EM for Structural Elucidation

To fully comprehend the inhibitory mechanism of a compound, it is essential to visualize its interaction with the target enzyme at an atomic level. X-ray crystallography and, more recently, cryogenic electron microscopy (Cryo-EM) are the premier techniques for determining the three-dimensional structures of protein-ligand complexes.

There are no publicly available crystal structures of ornithine decarboxylase in complex with D-Ornithine, 2-(fluoromethyl)-. However, the extensive crystallographic work on the related inhibitor α-difluoromethylornithine (DFMO) provides a clear blueprint for how such studies would be conducted and the insights they would yield. rcsb.org

X-ray crystallography of ODC complexed with DFMO has revealed that the inhibitor forms a covalent bond with a cysteine residue (Cys-360) in the active site of the enzyme. rcsb.org These structures have been determined for ODC from various organisms, including Trypanosoma brucei, the parasite responsible for African sleeping sickness. rcsb.org

The structural data obtained from these studies are critical for:

Identifying Key Interactions: Pinpointing the specific amino acid residues involved in binding the inhibitor.

Understanding the Mechanism of Inactivation: Visualizing the covalent adduct formed between the inhibitor and the enzyme.

Structure-Based Drug Design: Providing a template for the rational design of new, more potent, and selective inhibitors.

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. While specific Cryo-EM studies on ODC with fluorinated inhibitors are less common, the technique holds great promise for future investigations.

TechniqueExample SystemResolution (Å)Key FindingsPDB IDReference
X-ray CrystallographyTrypanosoma brucei ODC in complex with DFMO2.0Covalent adduct formed with Cys-360 in the active site.1QU4 rcsb.org
X-ray CrystallographyMouse ODC (truncated)1.6Detailed architecture of the active site.7ODC rcsb.org
X-ray CrystallographyHuman ODC2.1Structural insights into antizyme binding.Not specified nih.gov

Future Research Directions and Theoretical Considerations

Elucidating Unexplored Biochemical Pathways Modulated by D-Ornithine, 2-(fluoromethyl)-

The primary mechanism of action for fluoromethylornithine compounds is the irreversible inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. acs.orgnih.gov This pathway is critical for cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of various diseases, including cancer. nih.govumn.edu However, the biological consequences of administering a structural analog like D-Ornithine, 2-(fluoromethyl)- may extend beyond the singular inhibition of ODC.

Future investigations are needed to explore potential off-target effects and alternative biochemical pathways. For instance, ornithine aminotransferase (OAT) is another key enzyme in ornithine metabolism, and its inhibition has been explored with other fluorinated analogs. nih.gov Studies should be designed to determine if D-Ornithine, 2-(fluoromethyl)- or its metabolites interact with OAT or other PLP-dependent enzymes. acs.org Such interactions could lead to currently uncharacterized metabolic shifts with significant physiological consequences.

Furthermore, the impact of polyamine depletion on interconnected cellular processes warrants deeper investigation. Reduced polyamine levels can affect arginine metabolism, ion channel function, and post-translational protein modification (e.g., hypusination). nih.gov It is plausible that D-Ornithine, 2-(fluoromethyl)- could indirectly modulate these pathways, leading to complex downstream effects that could be harnessed for therapeutic benefit. Research should aim to map these secondary effects to understand the compound's complete biochemical footprint. nih.gov

Computational Modeling and In Silico Studies

Computational chemistry and bioinformatics offer powerful tools to predict and analyze the behavior of D-Ornithine, 2-(fluoromethyl)- at an atomic level, guiding further experimental work. nih.gov

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for visualizing and quantifying the interaction between a ligand and its protein target. For D-Ornithine, 2-(fluoromethyl)-, these methods can elucidate the precise binding mode within the active site of human ODC. The ODC active site is a complex environment formed at the dimer interface, involving critical residues from both monomers and the cofactor pyridoxal-5'-phosphate (PLP). acs.orgnih.gov

MD simulations, which model the movement of atoms over time, can provide insights into the stability of the enzyme-inhibitor complex. nih.govtandfonline.com By running simulations for nanoseconds or even microseconds, researchers can observe conformational changes, predict binding free energies (e.g., using MM-PBSA methods), and understand the dynamic nature of the covalent bond formed between the inhibitor and enzyme residues like Cys-360, a key event in irreversible inhibition by related compounds like DFMO. acs.orgyoutube.com These simulations can reveal how the fluoromethyl group contributes to binding affinity and the kinetics of irreversible inhibition, offering a dynamic perspective that static crystal structures cannot provide. acs.org

Table 1: Key Computational Simulation Techniques and Their Applications

TechniqueDescriptionApplication for D-Ornithine, 2-(fluoromethyl)-
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor.Determine the initial binding pose in the ODC active site; screen for potential off-targets.
Molecular Dynamics (MD) SimulationSimulates the physical movements of atoms and molecules over time.Assess the stability of the enzyme-inhibitor complex; observe conformational changes; understand the mechanism of covalent bond formation. nih.govtandfonline.com
MM-PBSA/MM-GBSA(Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) A method to calculate binding free energy from MD simulation snapshots.Quantify the binding affinity of the inhibitor and its analogs to ODC. nih.govresearchgate.net

Building upon the insights from docking and MD simulations, predictive modeling can accelerate the design of novel analogs of D-Ornithine, 2-(fluoromethyl)- with enhanced properties. acs.orgnih.gov Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are fundamental to this process. By systematically modifying the structure of the parent compound and evaluating the resulting changes in ODC inhibitory potency, researchers can build robust predictive models. nih.gov

Pharmacophore modeling is another powerful technique. A pharmacophore represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model can be generated based on the structure of D-Ornithine, 2-(fluoromethyl)- bound to ODC and then used to virtually screen large compound libraries for new, structurally diverse molecules with the potential to inhibit the enzyme. nih.govresearchgate.net Furthermore, machine learning and deep learning models are increasingly being used to predict enzyme-substrate pairs and binding affinities, offering a path to rapidly identify candidates with improved potency or more favorable drug-like properties. youtube.com This approach could lead to the design of inhibitors that are more potent than existing compounds or possess better permeability and metabolic stability. acs.orgresearchgate.net

Integration with Multi-Omics Approaches in Systems Biology

To fully comprehend the cellular impact of D-Ornithine, 2-(fluoromethyl)-, a systems biology approach is indispensable. proteomexchange.org This involves integrating data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of the biological system's response to the inhibitor. nih.gov

Administering D-Ornithine, 2-(fluoromethyl)- and subsequently analyzing the transcriptome (via RNA-seq) and proteome can reveal compensatory mechanisms that cells activate in response to polyamine depletion. For example, cells might upregulate genes involved in polyamine transport to scavenge them from the extracellular environment. Metabolomic analysis, which profiles the levels of small-molecule metabolites, can provide a direct readout of the biochemical consequences of ODC inhibition, confirming the depletion of putrescine and its downstream products, spermidine (B129725) and spermine (B22157), while also identifying unexpected changes in other metabolic pathways. nih.govnih.gov

Integrating these multi-omics datasets can reveal complex regulatory networks and feedback loops. nih.govfrontiersin.org For instance, such an analysis could uncover connections between polyamine metabolism and the tumor microenvironment, including immune cell infiltration, which has been suggested in recent studies on polyamine inhibitors. nih.govnih.gov This systems-level understanding is crucial for identifying biomarkers of drug response and for devising rational combination therapies. frontiersin.org

Development of Advanced Imaging Probes Utilizing D-Ornithine, 2-(fluoromethyl)- Scaffolds

The presence of a fluorine atom in D-Ornithine, 2-(fluoromethyl)- makes it an attractive scaffold for the development of non-invasive imaging probes, particularly for Positron Emission Tomography (PET). nih.gov PET is a highly sensitive molecular imaging technique that uses radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is an ideal isotope for PET due to its convenient half-life (approx. 110 minutes) and low positron energy, which allows for high-resolution imaging. nih.govnih.gov

A radiolabeled version, D-[¹⁸F]Ornithine, 2-(fluoromethyl)-, could be synthesized and evaluated as a PET tracer to visualize ODC activity in vivo. nih.gov Since ODC is often upregulated in tumors, such a tracer could be used for cancer diagnosis, staging, and monitoring therapeutic response. nih.govfrontiersin.org The design principle relies on the specific and irreversible binding of the tracer to its target enzyme, leading to signal accumulation in tissues with high ODC expression. nih.gov

The development process would involve synthesizing the ¹⁸F-labeled compound, followed by in vitro cell uptake assays and in vivo biodistribution and PET/CT imaging studies in relevant disease models. nih.govresearchgate.net Success in this area would not only provide a valuable research tool for studying polyamine metabolism but also potentially a new clinical diagnostic agent for a variety of diseases characterized by elevated ODC activity. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing D-Ornithine, 2-(fluoromethyl)- (9CI), and how can reaction conditions be optimized?

  • Methodological Answer : Fluorinated ornithine derivatives can be synthesized via electrophilic fluorination or fluoromethylation. For example, Selectfluor (1-chloromethyl-4-fluorodiazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been used to introduce fluoromethyl groups into benzimidazole analogs under mild conditions (0°C, acetonitrile), achieving 77% yield . Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of Selectfluor) and reaction time (3 hours). Optimization should focus on minimizing side reactions (e.g., aromatic fluorination) by monitoring intermediates via TLC or GC-MS .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of D-Ornithine, 2-(fluoromethyl)- (9CI)?

  • Methodological Answer : Use a combination of ¹H, ¹³C, and ¹⁹F NMR to verify the fluoromethyl group (e.g., ¹H NMR: δ 5.61 ppm, d, ²JH-F = 48.2 Hz; ¹⁹F NMR: δ -144.6 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> calculated for C6H12FN2O2: 163.0984). Purity can be assessed via HPLC (C18 column, aqueous acetonitrile gradient) and melting point analysis (e.g., 90–92°C for analogs) .

Advanced Research Questions

Q. How can researchers resolve unexpected reaction pathways, such as fluoromethylation instead of aromatic fluorination, in synthesizing fluorinated ornithine derivatives?

  • Methodological Answer : Mechanistic studies using NMR reaction monitoring and computational modeling (DFT) are essential. For example, fluoromethylation may occur via a radical pathway when Selectfluor interacts with electron-rich benzenoid systems, bypassing expected aromatic substitution. Control experiments (e.g., TEMPO quenching) and isotopic labeling (²H or ¹⁸O) can clarify intermediates . Adjusting solvent polarity (e.g., DMF vs. acetonitrile) or temperature may suppress competing pathways .

Q. What experimental approaches are suitable for studying the role of D-Ornithine, 2-(fluoromethyl)- (9CI) in host-pathogen interactions, such as COVID-19 infection?

  • Methodological Answer : In metabolomic studies of COVID-19-infected cells, fluorinated ornithine derivatives were correlated with transcriptomic changes via Pearson network analysis (e.g., positive correlations with N6-galacturonyl-L-lysine and glutaminyltryptophan) . To investigate functional roles:

  • Use stable isotope tracing (¹³C-labeled ornithine) in infected cell lines to track metabolic flux.
  • Perform knockdown/overexpression assays (CRISPR-Cas9) targeting ornithine-related enzymes (e.g., ornithine decarboxylase) to assess viral replication efficiency .

Q. How should researchers interpret metabolomic detection of D-Ornithine, 2-(fluoromethyl)- (9CI) in disease models, and correlate it with transcriptomic data?

  • Methodological Answer : Integrate multi-omics workflows :

  • LC-MS/MS metabolomics to quantify fluorinated ornithine levels.
  • RNA-seq to identify differentially expressed genes (DEGs) in pathways like polyamine biosynthesis or urea cycling.
  • Apply correlation network analysis (e.g., weighted gene co-expression networks) to link metabolite abundance with gene clusters. In COVID-19 models, fluorinated ornithine showed co-regulation with lysinoalanine and arginyl-phenylalanine, suggesting roles in immune modulation .

Data Contradiction and Validation

Q. How can researchers validate conflicting data on fluorinated ornithine derivatives, such as discrepancies in reaction yields or biological activity?

  • Methodological Answer :

  • Reproduce experiments with strict adherence to reported protocols (e.g., Selectfluor stoichiometry, reaction time).
  • Use standard reference materials (e.g., NIST-certified compounds) for analytical calibration .
  • Validate biological findings via orthogonal assays (e.g., ELISA for cytokine levels alongside metabolomics) .

Safety and Handling

Q. What safety protocols are critical when handling fluorinated ornithine derivatives in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (nitrile gloves, safety goggles) due to potential toxicity of fluorinated compounds.
  • Store samples in airtight containers at -20°C to prevent degradation.
  • Follow waste disposal guidelines for halogenated organics (e.g., incineration with EPA-approved vendors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.